molecular formula C20H22N2O5 B14163521 2-[[3-(4-propan-2-yloxyphenyl)propanoylamino]carbamoyl]benzoic Acid CAS No. 797769-46-1

2-[[3-(4-propan-2-yloxyphenyl)propanoylamino]carbamoyl]benzoic Acid

Katalognummer: B14163521
CAS-Nummer: 797769-46-1
Molekulargewicht: 370.4 g/mol
InChI-Schlüssel: HTWXIOBABVZOKP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[[3-(4-propan-2-yloxyphenyl)propanoylamino]carbamoyl]benzoic Acid is an organic compound with a complex structure that includes a benzoic acid core, a propanoylamino group, and a propan-2-yloxyphenyl moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[3-(4-propan-2-yloxyphenyl)propanoylamino]carbamoyl]benzoic Acid typically involves multiple steps, including the formation of intermediate compounds. One common method involves the following steps:

    Formation of the Propan-2-yloxyphenyl Intermediate: This step involves the reaction of 4-hydroxyacetophenone with isopropyl bromide in the presence of a base such as potassium carbonate to form 4-propan-2-yloxyacetophenone.

    Formation of the Propanoylamino Intermediate: The intermediate 4-propan-2-yloxyacetophenone is then reacted with propanoyl chloride in the presence of a base such as pyridine to form 3-(4-propan-2-yloxyphenyl)propanoyl chloride.

    Coupling with Benzoic Acid: The final step involves the reaction of 3-(4-propan-2-yloxyphenyl)propanoyl chloride with benzoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

2-[[3-(4-propan-2-yloxyphenyl)propanoylamino]carbamoyl]benzoic Acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nitric acid (HNO3) for nitration, bromine (Br2) for bromination.

Major Products

    Oxidation: Benzoic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

2-[[3-(4-propan-2-yloxyphenyl)propanoylamino]carbamoyl]benzoic Acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs for various diseases.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 2-[[3-(4-propan-2-yloxyphenyl)propanoylamino]carbamoyl]benzoic Acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Comparison

Compared to similar compounds, 2-[[3-(4-propan-2-yloxyphenyl)propanoylamino]carbamoyl]benzoic Acid has unique structural features that contribute to its distinct chemical and biological properties

Eigenschaften

CAS-Nummer

797769-46-1

Molekularformel

C20H22N2O5

Molekulargewicht

370.4 g/mol

IUPAC-Name

2-[[3-(4-propan-2-yloxyphenyl)propanoylamino]carbamoyl]benzoic acid

InChI

InChI=1S/C20H22N2O5/c1-13(2)27-15-10-7-14(8-11-15)9-12-18(23)21-22-19(24)16-5-3-4-6-17(16)20(25)26/h3-8,10-11,13H,9,12H2,1-2H3,(H,21,23)(H,22,24)(H,25,26)

InChI-Schlüssel

HTWXIOBABVZOKP-UHFFFAOYSA-N

Kanonische SMILES

CC(C)OC1=CC=C(C=C1)CCC(=O)NNC(=O)C2=CC=CC=C2C(=O)O

Löslichkeit

43.9 [ug/mL] (The mean of the results at pH 7.4)

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.